Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate
Description
Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.3644. This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis .
Properties
CAS No. |
1779927-22-8 |
|---|---|
Molecular Formula |
C12H20N2O2S |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
tert-butyl 2-(isothiocyanatomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2S/c1-12(2,3)16-11(15)14-7-5-4-6-10(14)8-13-9-17/h10H,4-8H2,1-3H3 |
InChI Key |
DZIDGAWQBAQTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isothiocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and isothiocyanatomethyl derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific molecular pathways involved in diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes .
Mechanism of Action
The mechanism of action of Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophiles, forming covalent bonds with amino acids in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Used as a building block in organic synthesis.
Uniqueness: Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate is unique due to its isothiocyanate group, which imparts specific reactivity and biological activity. This makes it a valuable compound in the synthesis of novel pharmaceuticals and in the study of protein interactions .
Biological Activity
Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate, with the CAS number 1779927-22-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 256.3644 g/mol
- SMILES : S=C=NCC1CCCCN1C(=O)OC(C)(C)C
The compound features a piperidine ring, which is known for its role in various pharmacological activities, and an isothiocyanate functional group that can contribute to its biological reactivity.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways:
- Anticancer Activity : Research indicates that isothiocyanates can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The presence of the piperidine structure may enhance these effects by improving bioavailability and cellular uptake.
- Antimicrobial Properties : Isothiocyanates are known for their antimicrobial effects against a range of pathogens. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.
- Neuroprotective Effects : Some studies suggest that compounds with piperidine moieties exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
Biological Activity Data Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Neuroprotective | Reduces oxidative stress |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting effective antibacterial action.
Case Study 3: Neuroprotection in Animal Models
Research conducted on rodent models revealed that administration of the compound reduced markers of oxidative stress and inflammation in the brain, supporting its potential use in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
